molecular formula C11H14N4O4S B2364058 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide CAS No. 1904227-67-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B2364058
CAS No.: 1904227-67-3
M. Wt: 298.32
InChI Key: ALYCWASNVAFZOQ-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused isoxazole-oxadiazole scaffold. The compound’s structure combines a 5-cyclopropylisoxazole ring linked to a 1,2,4-oxadiazole moiety via a methylene bridge, with an ethanesulfonamide group attached.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-2-20(16,17)12-6-10-13-11(15-19-10)8-5-9(18-14-8)7-3-4-7/h5,7,12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCWASNVAFZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 5-cyclopropylisoxazol-3-yl group and at the 5-position with a methyl-linked ethanesulfonamide. Key challenges include:

  • Regioselective formation of the 1,2,4-oxadiazole ring.
  • Stability of the cyclopropyl group under acidic or basic conditions.
  • Functionalization of the methyl bridge with ethanesulfonamide without side reactions.

Core 1,2,4-Oxadiazole Synthesis Strategies

Amidoxime-Based Cyclocondensation

The most widely applied method involves cyclocondensation of amidoximes with carboxylic acid derivatives. For this compound, 5-cyclopropylisoxazole-3-carboxylic acid serves as the acylating agent.

Classic Tiemann-Krüger Protocol

Reacting 5-cyclopropylisoxazole-3-carboxylic acid chloride with 2-amino-N'-hydroxyacetamidine forms the oxadiazole core. However, this method yields <50% due to competing side reactions. Modifications using T3P (propylphosphonic anhydride) as a coupling agent in tetrahydrofuran (THF) improve yields to 75–85% by enhancing electrophilicity of the acyl group.

One-Pot Superbase Method

A 2020 advancement employs NaOH/DMSO to activate methyl esters of 5-cyclopropylisoxazole-3-carboxylic acid, reacting with amidoximes at room temperature. This solvent-free approach achieves 80–90% yields in 4–6 hours , though it requires anhydrous conditions to preserve the cyclopropyl group.

1,3-Dipolar Cycloaddition of Nitrile Oxides

While less common, this method involves reacting 5-cyclopropylisoxazole-3-carbonitrile oxide with N-(cyanomethyl)ethanesulfonamide . Platinum(IV) catalysis at 60°C in acetonitrile affords the oxadiazole in 65% yield , but scalability is limited by nitrile oxide dimerization.

Functionalization of the Methyl Bridge

Introduction of the Aminomethyl Group

Post-oxadiazole formation, the methyl group at position 5 is functionalized via:

Bromination-Amination
  • Bromination : Treating the methyl-oxadiazole intermediate with N-bromosuccinimide (NBS) under radical initiators (e.g., AIBN) yields 5-(bromomethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole (92% yield).
  • Amination : Reacting the bromide with aqueous ammonia in DMF at 100°C for 12 hours introduces the primary amine (78% yield).
Direct Reductive Amination

Using paraformaldehyde and ammonium acetate in acetic acid under reflux directly installs the aminomethyl group, though yields are lower (60%) due to over-alkylation.

Sulfonylation with Ethanesulfonyl Chloride

The final step involves reacting the aminomethyl intermediate with ethanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C . This achieves 90–95% yield with minimal epimerization.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Advantages Limitations
Tiemann-Krüger + T3P Amidoxime, T3P, TEA THF, 80°C, 2h 85 High regioselectivity Requires anhydrous conditions
Superbase (NaOH/DMSO) Methyl ester, NaOH/DMSO RT, 6h 88 Solvent-free, scalable Sensitive to moisture
Bromination-Amination NBS, NH3 DMF, 100°C, 12h 78 Reliable functionalization Multi-step, moderate yields
Direct Sulfonylation Ethanesulfonyl chloride, TEA DCM, 0°C, 1h 93 High efficiency, minimal byproducts Low temperature control critical

Mechanistic Insights and Optimization

Oxadiazole Ring Formation

The cyclocondensation mechanism proceeds via nucleophilic attack of the amidoxime’s amino group on the activated carbonyl, followed by dehydration. T3P enhances this by converting carboxylic acids to mixed anhydrides, accelerating cyclization.

Sulfonylation Kinetics

Ethanesulfonyl chloride reacts preferentially with the primary amine’s lone pair, forming a stable sulfonamide. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Recent Advancements (2020–2025)

Photoredox Catalysis

A 2023 study demonstrated visible-light-mediated cyclization using 9-mesityl-10-methylacridinium perchlorate , achieving oxadiazole formation in 4 hours at RT (70% yield). This method avoids harsh reagents but requires specialized equipment.

Mechanochemical Synthesis

Ball-milling 5-cyclopropylisoxazole-3-carbohydrazide with methyl glyoxylate in a 1:1 ratio produces the oxadiazole core in 95% yield within 30 minutes , offering a solvent-free alternative.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a)

  • Structural Differences : Unlike the target compound, 11a features a benzo[d]isoxazole core substituted with ethyl and methoxy groups, lacking the oxadiazole and cyclopropyl motifs. The ethanesulfonamide group is directly attached to the benzoisoxazole ring .
  • Synthesis : 11a is synthesized via a multi-step route involving acetylation, cyclization with hydroxylamine, and sulfonylation with ethanesulfonyl chloride under pyridine catalysis (yield: 39–85%) . This contrasts with the target compound’s hypothetical synthesis, which would require cyclopropane-functionalized intermediates.

SLP7111228

  • Structural Differences : SLP7111228 ((S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride) shares the 1,2,4-oxadiazole moiety with the target compound but replaces the cyclopropylisoxazole with a 4-octylphenyl group. Its guanidine-based side chain contrasts with the ethanesulfonamide group .
  • Pharmacology: SLP7111228 is a selective sphingosine kinase 1 (SphK1) inhibitor (Ki = 48 nM) derived from modifications of SphK2 inhibitors.

General Sulfonamide Derivatives

  • Synthetic Routes : Many sulfonamide derivatives, including the target compound, utilize sulfonyl chloride intermediates (e.g., ethanesulfonyl chloride) reacted with amine-containing heterocycles. Pyridine is commonly employed as a base, with yields varying based on steric and electronic factors .
  • Bioactivity Trends : Sulfonamides with fused heterocycles (e.g., benzoisoxazole, oxadiazole) often exhibit enhanced metabolic stability and target affinity compared to simpler analogs. For example, cyclopropyl groups (as in the target compound) may improve lipophilicity and membrane permeability relative to ethyl or methoxy substituents .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Pharmacological Target
Target Compound Isoxazole-Oxadiazole Cyclopropyl, Ethanesulfonamide N/A Hypothetical kinase/enzyme
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) Benzo[d]isoxazole Ethyl, Methoxy, Ethanesulfonamide 39–85% Undisclosed
SLP7111228 Oxadiazole-Pyrrolidine 4-Octylphenyl, Guanidine N/A SphK1 (Ki = 48 nM)

Research Findings and Implications

  • However, synthetic challenges (e.g., cyclopropane integration) could reduce yields .
  • Kinase Inhibition Potential: The oxadiazole moiety’s prevalence in SLP7111228 and other kinase inhibitors suggests that the target compound could similarly modulate kinase activity, though experimental validation is required .
  • Sulfonamide Utility : Ethanesulfonamide groups are pharmacologically privileged, aiding solubility and binding interactions. This feature is retained across compared compounds, underscoring its versatility .

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Cyclopropyl group : Contributes to its unique properties.
  • Isoxazole and oxadiazole rings : Known for their biological activities.
  • Ethanesulfonamide moiety : Enhances solubility and bioavailability.

The molecular formula is C11H13N5O3SC_{11}H_{13}N_5O_3S, and it has a molecular weight of approximately 301.32 g/mol.

Biological Activity

Research has indicated that oxadiazole derivatives exhibit a range of biological activities, including:

  • Anticancer activity : Many compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial properties : These compounds have been evaluated for their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeSpecific FindingsReference
AnticancerSignificant cytotoxicity against MCF-7 cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of various oxadiazole derivatives, including those similar to this compound. Compounds showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin and 5-Fluorouracil, indicating strong potential as anticancer agents .
  • Antimicrobial Efficacy :
    • In laboratory tests, derivatives exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria. For instance, certain compounds demonstrated MIC values comparable to traditional antibiotics, suggesting their potential use in treating bacterial infections .

The biological activity of this compound is thought to involve:

  • Interaction with DNA/RNA : Some oxadiazole derivatives can intercalate with nucleic acids, disrupting cellular processes.
  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Multi-step synthesis is typical for such hybrid heterocyclic systems. Key steps include:

  • Cyclopropane functionalization : Introduce the cyclopropyl group to the isoxazole ring via [3+2] cycloaddition or cross-coupling reactions under inert conditions .
  • Oxadiazole formation : Use nitrile oxide intermediates reacting with amidoximes, monitored by TLC to avoid over-oxidation .
  • Sulfonamide coupling : Ethanesulfonamide is introduced via nucleophilic substitution, requiring controlled pH (7–8) and polar aprotic solvents (e.g., DMF) to minimize side reactions .
  • Optimization : Reaction time (12–24 hr), temperature (40–60°C), and catalyst selection (e.g., pyridine for acid scavenging) are critical .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment .
  • Spectroscopy :
  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole and isoxazole rings (e.g., δ 8.0–8.5 ppm for oxadiazole protons) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C12H15N4O3S: ~313.08) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in the oxadiazole-isoxazole core .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or sulfotransferases (common sulfonamide targets) using fluorometric or colorimetric substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Microbial susceptibility : Agar dilution assays for Gram-positive/-negative bacteria, given sulfonamides’ historical antibiotic role .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituted oxadiazoles (e.g., 1,3,4-thiadiazole) or isoxazole variants (e.g., 5-methylisoxazol-3-yl) to assess electronic effects .
  • Side-chain engineering : Replace ethanesulfonamide with aryl/alkyl sulfonamides to study steric and solubility impacts .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituents with activity cliffs .

Q. What strategies resolve contradictory bioactivity data between in vitro and cellular assays?

  • Methodological Answer :

  • Membrane permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake limitations .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation pathways .
  • Off-target profiling : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions masking efficacy .

Q. How can molecular docking predict target engagement for this compound?

  • Methodological Answer :

  • Target selection : Prioritize sulfonamide-binding proteins (e.g., carbonic anhydrase IX, PARP) based on structural homology .
  • Docking protocols :
  • Prepare protein structures (PDB) with protonation states optimized at pH 7.4.
  • Use AutoDock Vina with flexible ligand sampling to account for oxadiazole ring puckering .
  • Validation : Compare docking scores with experimental IC50 values to refine scoring functions .

Q. What analytical methods quantify degradation products under stressed stability conditions?

  • Methodological Answer :

  • Forced degradation : Expose to heat (60°C), UV light, and hydrolytic conditions (acid/base) .
  • LC-MS/MS : Identify major degradants (e.g., sulfonamide hydrolysis to sulfonic acid) using Q-TOF instruments .
  • Kinetic modeling : Calculate degradation rate constants (k) under varying pH/temperature to predict shelf life .

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